molecular formula C10H10Cl2N2O2 B15052629 Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate

Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate

Cat. No.: B15052629
M. Wt: 261.10 g/mol
InChI Key: WVPOBGCCBQMLJN-NTEUORMPSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. The compound’s molecular formula is C10H10Cl2N2O2, and it has a molecular weight of 261.1 g/mol .

Preparation Methods

The synthesis of Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 3-chlorophenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate can be compared with other similar compounds, such as:

    Ethyl (2Z)-2-chloro-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.

    Ethyl (2Z)-2-chloro-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]acetate: Another similar compound with the chlorine atom in a different position on the phenyl ring.

    Ethyl (2Z)-2-chloro-2-[2-(3-bromophenyl)hydrazin-1-ylidene]acetate: This compound has a bromine atom instead of chlorine on the phenyl ring.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.

Properties

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(3-chlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-4-7(11)6-8/h3-6,13H,2H2,1H3/b14-9+

InChI Key

WVPOBGCCBQMLJN-NTEUORMPSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC(=CC=C1)Cl)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)Cl)Cl

Origin of Product

United States

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